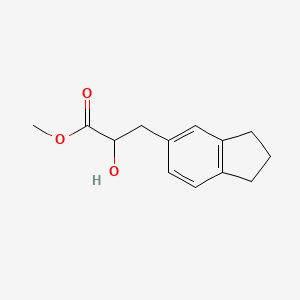
(2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 4-chloro-3-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine using reductive amination. This involves the reaction with an amine source (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes followed by chiral chromatography or enzymatic resolution to obtain the desired enantiomer with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
4-chloro-3-methoxyphenylalanine: A structurally similar amino acid derivative.
4-chloro-3-methoxybenzylamine: A related compound with a benzylamine group instead of an ethanolamine group.
Uniqueness
(2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both chloro and methoxy substituents on the aromatic ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H12ClNO2 |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1 |
Clave InChI |
ZJNMEGNAHNGZJX-MRVPVSSYSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)[C@@H](CO)N)Cl |
SMILES canónico |
COC1=C(C=CC(=C1)C(CO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


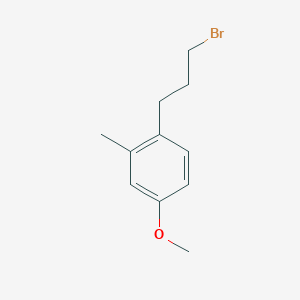
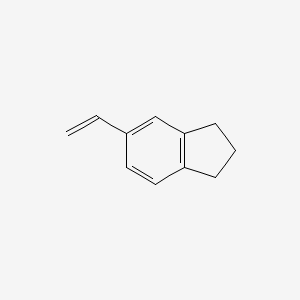
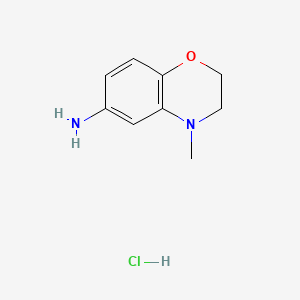

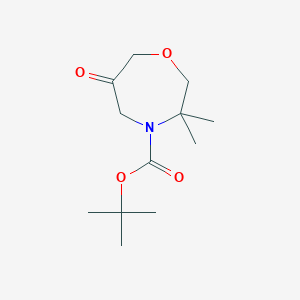
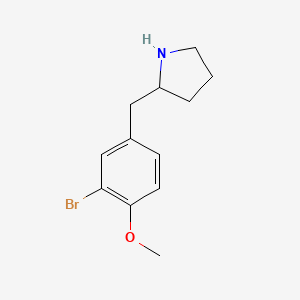



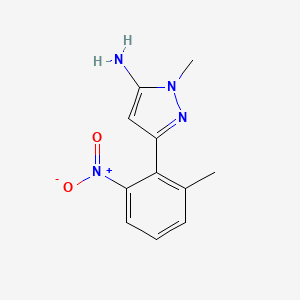
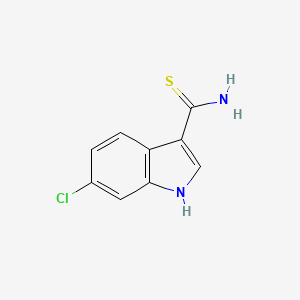
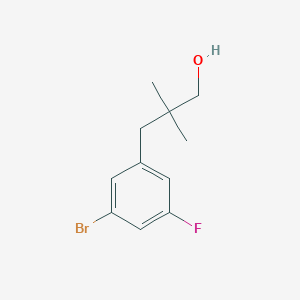
![6-Oxaspiro[3.4]octan-2-ol](/img/structure/B13592693.png)
